5-Nitrosoquinolin-8-ol hydrochloride

Anti-angiogenesis HUVEC proliferation Endothelial cell inhibition

5-Nitrosoquinolin-8-ol hydrochloride (CAS 63450-86-2; free base CAS 3565-26-2), also known as 5-nitroso-8-hydroxyquinoline or NSC3852, is a nitroso-substituted 8-hydroxyquinoline derivative. The compound functions as a pan-histone deacetylase (HDAC) inhibitor with a redox-active mechanism that generates reactive oxygen species (ROS), distinguishing it from classical hydroxamic acid HDAC inhibitors.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
Cat. No. B11722375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrosoquinolin-8-ol hydrochloride
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)N=O.Cl
InChIInChI=1S/C9H6N2O2.ClH/c12-8-4-3-7(11-13)6-2-1-5-10-9(6)8;/h1-5,12H;1H
InChIKeyXOBFMSKNOIOVNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrosoquinolin-8-ol Hydrochloride (NSC3852): A Distinctive 5-Nitroso-8-hydroxyquinoline for Differentiation and Redox-Targeted Research


5-Nitrosoquinolin-8-ol hydrochloride (CAS 63450-86-2; free base CAS 3565-26-2), also known as 5-nitroso-8-hydroxyquinoline or NSC3852, is a nitroso-substituted 8-hydroxyquinoline derivative [1][2]. The compound functions as a pan-histone deacetylase (HDAC) inhibitor with a redox-active mechanism that generates reactive oxygen species (ROS), distinguishing it from classical hydroxamic acid HDAC inhibitors. It has demonstrated cell differentiation and antiproliferative activity in human breast cancer cells, anti-angiogenic effects in endothelial cells, and antiprotozoan activity against Toxoplasma gondii and Plasmodium falciparum [3][4]. The hydrochloride salt is the commercially supplied form offering enhanced handling and formulation properties for preclinical research applications.

Why Generic 8-Hydroxyquinoline Analogs Cannot Substitute for 5-Nitrosoquinolin-8-ol Hydrochloride in Target-Selective Research


The 5-nitroso substitution on the quinoline ring confers a fundamentally different pharmacological profile than closely related 8-hydroxyquinoline analogs. A direct structure-activity relationship (SAR) study demonstrated that replacing the nitroso group with a nitro group (nitroxoline) switches the mechanism from MetAP2-independent to MetAP2-dependent inhibition, while other 5-position substituents (chloro, sulfonic acid) abolish activity entirely [1]. Furthermore, although NSC3852 is annotated as an HDAC inhibitor, its HDAC inhibition is mechanistically distinct from potent hydroxamic acid inhibitors such as trichostatin A (TSA); NSC3852 requires ~190 µM for 80% HDAC inhibition versus complete inhibition by TSA at 5 µM, indicating primary activity through redox cycling and epigenetic modulation rather than direct HDAC active-site blockade [2]. These divergences mean that nitroxoline, cloxyquin, clioquinol, or other generic 8-hydroxyquinolines cannot replicate the specific target engagement and potency profile of 5-nitrosoquinolin-8-ol in cell differentiation, anti-angiogenic, or antiparasitic assays.

5-Nitrosoquinolin-8-ol Hydrochloride: Quantitative Procurement-Relevant Differentiation Evidence Against Comparators


5.2-Fold Superior Anti-Angiogenic Potency Against HUVEC Proliferation Compared to Nitroxoline

In a direct head-to-head SAR study evaluating oxine derivatives, 5-nitrosoquinolin-8-ol (compound 33) inhibited human umbilical vein endothelial cell (HUVEC) proliferation with an IC50 of 0.364 ± 0.2 µM, approximately 5.2-fold more potent than nitroxoline (5-nitro-8-hydroxyquinoline, compound 5), which showed an IC50 of 1.90 ± 0.3 µM in the same assay [1]. This demonstrates that the 5-nitroso substituent confers significantly greater anti-angiogenic potency than the 5-nitro group.

Anti-angiogenesis HUVEC proliferation Endothelial cell inhibition

Mechanistic Divergence: Complete Absence of MetAP2 Inhibition Distinguishes 5-Nitrosoquinolin-8-ol from Nitroxoline

Despite its superior HUVEC potency, 5-nitrosoquinolin-8-ol (compound 33) showed no inhibition of human methionine aminopeptidase type 2 (MetAP2) with IC50 >50 µM, whereas nitroxoline potently inhibited MetAP2 with IC50 = 0.055 ± 0.02 µM in the same enzyme assay panel [1]. This >900-fold selectivity difference confirms that the 5-nitroso compound achieves its anti-angiogenic effects through a MetAP2-independent mechanism, in contrast to nitroxoline which is a validated dual MetAP2/SIRT1 inhibitor.

MetAP2 Target selectivity Mechanism of action

8-Fold Superior Anti-Toxoplasma Potency Over the Closest Related Quinoline NSC74949

In a screen of 13 quinoline compounds from the NCI library for anti-Toxoplasma activity, NSC3852 (5-nitroso-8-quinolinol) inhibited T. gondii tachyzoite propagation in human fibroblasts with an EC50 of 80 nM, representing the most potent compound identified. The next most potent quinoline, NSC74949, showed an EC50 of 646 nM, meaning NSC3852 was approximately 8-fold more potent [1]. NSC3852 also inhibited Plasmodium falciparum growth in human red blood cells with an EC50 of 1.3 µM.

Toxoplasma gondii Antiparasitic Antiprotozoan drug discovery

3- to 10-Fold Greater Cancer Cell Differentiation Potency Than Antimalarial Quinolines in MCF-7 Breast Cancer Cells

In the MCF-7 human breast cancer model, NSC3852 and other differentiation-inducing NSC quinolines stimulated cell differentiation at growth inhibitory concentrations of 3–14 µM. In the same study, the antimalarial quinolines chloroquine, hydroxychloroquine, and quinidine produced similar differentiation effects but were 3- to 10-fold less potent [1]. NSC3852 and NSC86371 uniquely inhibited histone deacetylase (HDAC) activity in vitro and caused DNA damage and apoptosis, a dual mechanism not shared by other differentiation-inducing quinolines or antimalarial comparators.

Cancer differentiation therapy Breast cancer MCF-7

85-Fold CDH13 Tumor Suppressor Gene Reactivation vs Only 4- to 12-Fold for Structurally Related Series 1 Quinoline Analogs

In a quantitative high-throughput screen for epigenetic modulators, NSC3852 (5-nitroso-8-quinolinol) induced CDH13 (H-cadherin) tumor suppressor gene expression 85-fold over basal levels in H358 non-small cell lung cancer cells, as measured by real-time quantitative RT-PCR. By contrast, other series 1 8-hydroxyquinoline analogs induced CDH13 expression by only 4- to 12-fold in the same assay system [1]. NSC3852 achieved a GFP-derepression EC50 of 2.8 µM and exhibited an HDAC inhibition profile distinct from trichostatin A, requiring 190 µM for 80% HDAC inhibition versus complete inhibition by TSA at 5 µM, consistent with a redox-dependent epigenetic mechanism.

Epigenetics CDH13 reactivation HDAC inhibition

Selective Cytotoxicity Against Pediatric AML Cells with Sparing of Normal Neutrophil Differentiation, Distinct from Bromosporine and LMK235

In an unbiased screen of 80 epigenetic small molecules against three pediatric AML cell lines, NSC3852 was one of only three compounds (along with LMK235 and bromosporine) effective with antiproliferative, proapoptotic, and differentiation-inducing effects. However, only the pan-HDAC inhibitor NSC3852 specifically induced growth arrest and apoptosis in pediatric AML cells without disrupting normal neutrophil differentiation, a therapeutic selectivity profile not observed with LMK235 or bromosporine [1]. This indicates a differentiation-sparing cytotoxicity unique to the 5-nitroso-8-hydroxyquinoline pharmacophore.

Pediatric AML Selective cytotoxicity HDAC inhibitor

5-Nitrosoquinolin-8-ol Hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement Decisions


MetAP2-Independent Anti-Angiogenic Mechanism Dissection

Researchers investigating angiogenesis pathways that are independent of methionine aminopeptidase type 2 (MetAP2) should select 5-nitrosoquinolin-8-ol hydrochloride as a chemical probe. With HUVEC IC50 = 0.364 µM (5.2-fold more potent than nitroxoline) and complete absence of MetAP2 inhibition (IC50 >50 µM vs nitroxoline IC50 = 0.055 µM), this compound enables anti-angiogenic studies without confounding MetAP2-mediated effects . This application scenario is critical for laboratories comparing MetAP2-dependent versus MetAP2-independent endothelial cell growth inhibition mechanisms, where nitroxoline would introduce unavoidable target overlap.

Cancer Differentiation Therapy Screening Using MCF-7 Breast Cancer Models

Investigators performing cancer differentiation therapy screens in MCF-7 breast cancer models benefit from 5-nitrosoquinolin-8-ol hydrochloride's 3–10× potency advantage over traditional antimalarial quinolines (chloroquine, hydroxychloroquine, quinidine) . The compound's dual mechanism—HDAC inhibition coupled with ROS-mediated DNA damage and apoptosis—provides a reproducible positive control for assays measuring lipid droplet accumulation, Ki67 loss, and E2F1 transcription factor suppression. Its well-characterized differentiation-inducing activity at 3–14 µM makes it suitable as a reference standard in high-content screening campaigns for novel differentiation agents.

Antiparasitic Lead Optimization Against Toxoplasma gondii and Plasmodium falciparum

Antiparasitic drug discovery groups targeting T. gondii should employ 5-nitrosoquinolin-8-ol hydrochloride as a benchmark compound with its validated nanomolar potency (EC50 = 80 nM against tachyzoites in human fibroblasts) and 8-fold superiority over the closest NCI quinoline analog NSC74949 (EC50 = 646 nM) . The compound also inhibits P. falciparum in human RBCs (EC50 = 1.3 µM), enabling dual-pathogen profiling. The demonstrated involvement of redox mechanisms—with protection by superoxide dismutase mimetics and N-acetylcysteine—makes it a mechanistic tool for studying oxidative stress-mediated antiparasitic strategies.

Epigenetic Tumor Suppressor Gene Reactivation Studies with CDH13 as a Readout

For epigenetic research involving reversal of promoter methylation-mediated gene silencing, 5-nitrosoquinolin-8-ol hydrochloride provides an 85-fold CDH13 induction signal in H358 NSCLC cells—a 7–21× higher dynamic range than structurally related 8-hydroxyquinoline series analogs . Its HDAC inhibition profile (80% at 190 µM) is mechanistically distinct from classical HDAC inhibitors like TSA (complete inhibition at 5 µM), operating primarily through redox-dependent epigenetic modulation rather than direct active-site zinc chelation. This makes it a valuable chemical probe for dissecting ROS-coupled epigenetic regulatory pathways and for use as a high-signal positive control in Locus Derepression (LDR) assay-based screening.

Quote Request

Request a Quote for 5-Nitrosoquinolin-8-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.